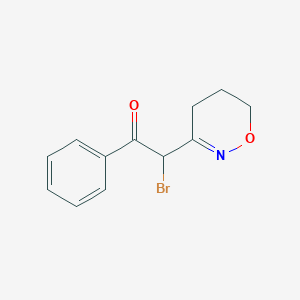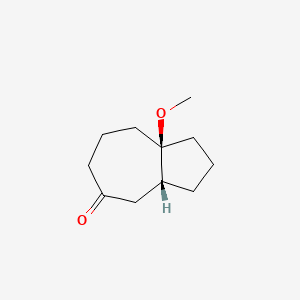![molecular formula C8H10ClNO3 B14516645 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride CAS No. 62758-43-4](/img/structure/B14516645.png)
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyamino group attached to the benzene ring, which is further modified by the addition of a hydrochloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Hydroxyamination: The benzoic acid undergoes a hydroxyamination reaction, where a hydroxyamino group is introduced to the benzene ring. This step often requires the use of hydroxylamine hydrochloride as a reagent and a suitable solvent such as ethanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes:
Reactor Setup: A reactor equipped with a reflux condenser is used to carry out the hydroxyamination reaction.
Purification: The crude product is purified through recrystallization or filtration to obtain the pure compound.
Quality Control: The final product undergoes quality control tests to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)benzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxybenzoic acid: Similar structure but lacks the amino group.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62758-43-4 |
|---|---|
Fórmula molecular |
C8H10ClNO3 |
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
2-[(hydroxyamino)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-8(11)7-4-2-1-3-6(7)5-9-12;/h1-4,9,12H,5H2,(H,10,11);1H |
Clave InChI |
AWHWYMGQJCGJBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNO)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
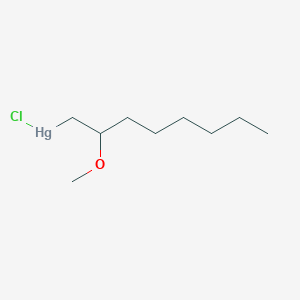
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
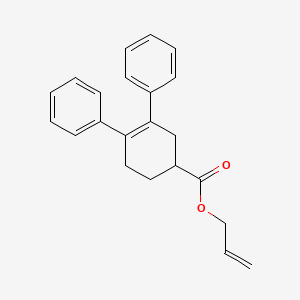


![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
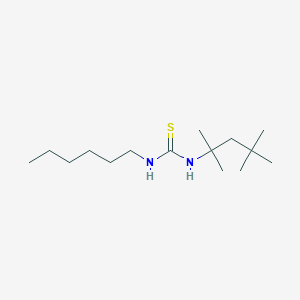
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)

